

Foreword: Unveiling a Versatile Heterocyclic Building Block

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Compound of Interest

Compound Name: 2-(Pyridin-2-yl)phenol

CAS No.: 33421-36-2

Cat. No.: B1460011

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To the dedicated researcher, scientist, and drug development professional, this guide serves as a comprehensive technical resource on **2-(pyridin-2-yl)phenol**. With the molecular formula $C_{11}H_9NO$, this compound represents more than a simple biphenyl derivative; it is a meticulously designed scaffold with intrinsic properties that make it invaluable across diverse scientific disciplines. Its structure, featuring a phenolic hydroxyl group positioned ortho to a pyridyl nitrogen, creates a powerful bidentate chelation site. This arrangement is the cornerstone of its utility, driving applications from catalysis to advanced materials and analytical sensing. This document eschews a rigid template, instead opting for a logical progression from fundamental synthesis to practical application, mirroring the journey of scientific inquiry. We will delve into the causality behind experimental choices, ensuring that every protocol is not just a series of steps, but a self-validating system grounded in established chemical principles.

Molecular Identity and Physicochemical Properties

2-(Pyridin-2-yl)phenol, also known as 2-(2-hydroxyphenyl)pyridine, is a light yellow solid at room temperature. Its core structure consists of a phenol ring directly bonded to a pyridine ring at the 2-position. This deceptively simple arrangement gives rise to a unique set of properties stemming from the proximity of the acidic phenolic proton and the basic pyridyl nitrogen atom.

| Property | Value | Source(s) |
|--------------------------------|---|-----------|
| Molecular Formula | C ₁₁ H ₉ NO | [1] |
| Molecular Weight | 171.20 g/mol | [1] |
| CAS Number | 33421-36-2 | [1] |
| Appearance | Light yellow to yellow solid | |
| Melting Point | 56-57 °C | |
| Boiling Point | 135-145 °C (at 2 Torr) | |
| pKa | pK ₁ : 4.19 (+1), pK ₂ : 10.64 (20°C) | |
| Topological Polar Surface Area | 33.12 Å ² | [1] |
| LogP | 2.4542 | [1] |

Synthesis and Mechanistic Considerations

The synthesis of **2-(pyridin-2-yl)phenol** is a testament to the power of modern cross-coupling chemistry. The primary challenge lies in the formation of the C-C bond between the two aromatic rings. Several robust methods have been established, with palladium-catalyzed reactions being the most prevalent.

Preferred Synthetic Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most versatile and widely adopted method due to its high functional group tolerance and generally mild reaction conditions.[2] A highly effective strategy involves the coupling of a protected phenol, typically a methoxy-substituted phenylboronic acid, with a 2-halopyridine, followed by a demethylation step to reveal the phenolic hydroxyl group.[3][4]

The choice of a methoxy-protected phenol (i.e., 2-methoxyphenylboronic acid) is a critical experimental decision. The free hydroxyl group is acidic and can interfere with the basic conditions of the Suzuki coupling, potentially leading to side reactions or deactivation of the catalyst. The methoxy group is sterically small and electronically compatible with the reaction,

and its subsequent cleavage using strong acids like HBr or Lewis acids like BBr_3 is a high-yielding and reliable transformation.

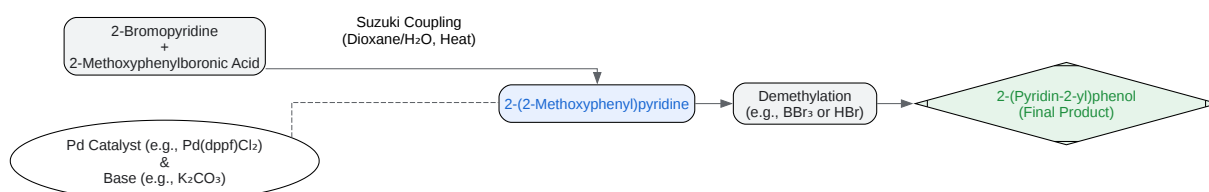


Figure 1: Suzuki-Miyaura Synthesis Workflow

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Caption: Figure 1: Suzuki-Miyaura Synthesis Workflow.

Alternative Synthetic Routes

While Suzuki coupling is common, other methods offer unique advantages:

- **Nickel-Catalyzed Kumada/Negishi Coupling:** This approach utilizes Grignard reagents (e.g., 2-methoxyphenylmagnesium bromide) or organozinc reagents with a nickel catalyst, which can be more cost-effective than palladium.[5]
- **Direct C-H Hydroxylation:** More advanced methods involve the direct, regioselective hydroxylation of 2-phenylpyridine using powerful oxidizing agents and a directing-group strategy, though this can be less scalable.[6]
- **Dehydrogenation of Cyclohexanone Adducts:** A newer strategy involves the reaction of pyridine N-oxide with cyclohexanones to form an adduct, which is then catalytically dehydrogenated using a Pd/C-ethylene system to yield the final aromatic product.

Spectroscopic and Structural Characterization

Confident identification of **2-(pyridin-2-yl)phenol** requires a multi-pronged analytical approach. The following data are representative for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The spectra are characterized by distinct signals for both the pyridyl and phenolic rings. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring and the electron-donating hydroxyl group.

- ^1H NMR: The spectrum will show a complex aromatic region (typically 6.8-8.7 ppm). The proton ortho to the pyridine nitrogen (H6') is expected to be the most downfield due to the deshielding effect of the nitrogen atom. A broad singlet corresponding to the phenolic -OH proton is also expected, the position of which is highly dependent on solvent and concentration.
- ^{13}C NMR: The spectrum will display 11 distinct aromatic carbon signals. The carbon attached to the nitrogen (C2') will be significantly downfield. The carbon bearing the hydroxyl group (C1) will also be downfield, while the carbon ipso to the pyridine ring (C2) will be deshielded compared to a standard phenol C2 position.

Table 2: Representative NMR Data (Illustrative) Data estimated based on analysis of precursors and related structures like 2-phenylpyridine and 2-(2-methoxyphenyl)pyridine.^[7]

| Assignment | ¹ H Chemical Shift (δ, ppm) | ¹³ C Chemical Shift (δ, ppm) |
|--------------------|--|---|
| Phenol H3/C3 | ~7.0-7.1 | ~117 |
| Phenol H4/C4 | ~7.3-7.4 | ~130 |
| Phenol H5/C5 | ~6.9-7.0 | ~120 |
| Phenol H6/C6 | ~7.9-8.0 | ~131 |
| Pyridine H3'/C3' | ~7.2-7.3 | ~121 |
| Pyridine H4'/C4' | ~7.7-7.8 | ~137 |
| Pyridine H5'/C5' | ~7.1-7.2 | ~123 |
| Pyridine H6'/C6' | ~8.6-8.7 | ~149 |
| Phenol C1 (-OH) | - | ~155 |
| Phenol C2 (-Py) | - | ~132 |
| Pyridine C2' (-Ph) | - | ~157 |
| Phenol -OH | Variable (broad s) | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides clear evidence of the key functional groups.

- O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded phenolic hydroxyl group.
- C=N and C=C Stretches: A series of sharp peaks between 1400-1610 cm⁻¹ corresponding to the aromatic ring stretching vibrations of both the pyridine and phenyl rings.[8]
- C-O Stretch: A strong band around 1200-1250 cm⁻¹ indicative of the phenol C-O bond.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is ideal for this molecule. The spectrum is expected to be simple, dominated by the protonated molecular ion.

- Expected $[M+H]^+$: 172.07 (Calculated for $C_{11}H_{10}NO^+$)

X-ray Crystallography

As of this writing, a publicly deposited crystal structure for **2-(pyridin-2-yl)phenol** ($C_{11}H_9NO$) was not identified. However, the crystal structure of the closely related compound 2-[[pyridin-2-yl)amino]methyl]phenol ($C_{12}H_{12}N_2O$) provides valuable insight into the likely solid-state conformation.^{[9][10]} In this analog, the phenol O-H group forms a strong intramolecular hydrogen bond with the pyridine nitrogen atom. This creates a stable, nearly planar six-membered ring structure (if considering the H-bond). This intramolecular hydrogen bonding is a critical feature, as it rigidifies the molecule and plays a significant role in its photophysical properties and coordination behavior. It is highly probable that **2-(pyridin-2-yl)phenol** adopts a similar conformation.

Core Applications and Reactivity

The unique structural motif of **2-(pyridin-2-yl)phenol** makes it a highly sought-after component in several advanced applications.^{[4][11]}

Ligand in Coordination Chemistry and Catalysis

The N,O-bidentate chelate site allows **2-(pyridin-2-yl)phenol** to form stable complexes with a wide range of transition metals (e.g., Pd, Ru, Cu, Ni, Zn).^[4] Upon deprotonation of the phenol, the resulting phenoxide anion and the neutral pyridine nitrogen form a powerful anionic LX-type ligand. This has two key consequences:

- **Stabilization of Catalysts:** The chelate effect enhances the stability of metal complexes, preventing catalyst decomposition and often leading to higher turnover numbers in catalytic cycles like cross-coupling reactions.
- **Modulation of Electronic Properties:** The combination of the soft pyridine donor and the hard phenoxide donor allows for fine-tuning of the electronic properties of the metal center, which can be used to control its reactivity and redox potential.

Fluorescent Chemosensors

Perhaps one of its most exciting applications is in the field of analytical chemistry as a chemosensor.^[4] The free ligand often exhibits weak fluorescence. However, upon coordination

to certain metal ions, its conformation becomes more rigid, and new electronic transitions (e.g., metal-to-ligand charge transfer, MLCT) can occur.^{[12][13]} This often leads to a dramatic increase in fluorescence intensity, a phenomenon known as "switch-on" fluorescence or chelation-enhanced fluorescence (CHEF).

2-(pyridin-2-yl)phenol has been identified as a promising selective sensor for beryllium ions (Be^{2+}) in aqueous media.^{[3][4]} The binding of the small, highly charged Be^{2+} ion leads to a significant enhancement of fluorescence, allowing for sensitive and selective detection of this toxic metal.

Caption: Figure 2: Metal Ion Chelation Mechanism.

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis and analysis. Standard laboratory safety procedures should always be followed.

Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the synthesis of 2-arylpyridines.^{[3][14][15]}

- **Reaction Setup:** To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 eq.), 2-methoxyphenylboronic acid (1.2 eq.), potassium carbonate (K_2CO_3 , 3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ($\text{Pd}(\text{dppf})\text{Cl}_2$, 0.03 eq.).
- **Solvent Addition:** Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times. Add degassed 1,4-dioxane and degassed water (4:1 v/v) via cannula.
- **Reaction:** Heat the reaction mixture to 85-90 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.

- Purification: Purify the crude 2-(2-methoxyphenyl)pyridine by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
- Demethylation: Dissolve the purified intermediate in dry dichloromethane (DCM) under an inert atmosphere and cool to 0 °C. Add boron tribromide (BBr₃, 1.5 eq., 1M solution in DCM) dropwise.
- Final Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench carefully by slowly adding methanol, followed by saturated sodium bicarbonate solution. Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the final product, **2-(pyridin-2-yl)phenol**. Recrystallization from ethanol/water may be performed for further purification.

Protocol: Metal Ion Sensing (Illustrative)

- Stock Solutions: Prepare a stock solution of **2-(pyridin-2-yl)phenol** (e.g., 1 mM) in a suitable solvent like acetonitrile or a buffered aqueous solution. Prepare stock solutions of various metal salts (e.g., BeSO₄, CuSO₄, ZnCl₂, etc.) of known concentration.
- Titration: In a series of fluorescence cuvettes, add a fixed amount of the **2-(pyridin-2-yl)phenol** stock solution. Add increasing equivalents of a metal ion stock solution to each cuvette.
- Measurement: Record the fluorescence emission spectrum for each sample using a spectrofluorometer (e.g., excitation at ~350 nm, emission scan from 370-600 nm).
- Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to observe the "turn-on" response and determine the detection limit.

Safety and Handling

2-(Pyridin-2-yl)phenol must be handled with appropriate care, following standard laboratory safety protocols.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[16]

- Precautions:
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[17\]](#)
 - Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[\[17\]](#)
 - Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[\[16\]](#)
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[17\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[16\]](#)

Conclusion and Future Outlook

2-(Pyridin-2-yl)phenol stands as a prime example of a molecule whose value is far greater than the sum of its parts. The synergistic interplay between its pyridyl and phenolic moieties provides a robust platform for innovation. While its role in catalysis and materials science is well-established, the future likely lies in the development of more sophisticated analytical tools. The design of second-generation chemosensors based on this scaffold, perhaps incorporating additional functional groups to tune solubility and selectivity for other environmentally or biologically relevant ions, represents a fertile ground for future research. For drug development professionals, this molecule serves as a valuable starting point for fragment-based drug design, offering a rigid, well-defined pharmacophore capable of targeted interactions within biological systems. Its continued exploration is certain to yield further advancements across the chemical sciences.

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